molecular formula C13H22N4 B14278166 2,3,5-Trimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrazine CAS No. 133019-48-4

2,3,5-Trimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrazine

Katalognummer: B14278166
CAS-Nummer: 133019-48-4
Molekulargewicht: 234.34 g/mol
InChI-Schlüssel: OADSYAOOPOBWTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,5-Trimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrazine is a heterocyclic aromatic compound belonging to the pyrazine family It is characterized by the presence of three methyl groups and a piperazine moiety attached to the pyrazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrazine typically involves the reaction of 2,3,5-trimethylpyrazine with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as chloroform, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to produce significant quantities of the compound, ensuring consistency and purity. Advanced techniques, such as continuous flow reactors, may be employed to enhance efficiency and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

2,3,5-Trimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

2,3,5-Trimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrazine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,3,5-Trimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3,5-Trimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrazine is unique due to the presence of the piperazine moiety, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

133019-48-4

Molekularformel

C13H22N4

Molekulargewicht

234.34 g/mol

IUPAC-Name

2,3,5-trimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrazine

InChI

InChI=1S/C13H22N4/c1-10-11(2)15-13(12(3)14-10)9-17-7-5-16(4)6-8-17/h5-9H2,1-4H3

InChI-Schlüssel

OADSYAOOPOBWTA-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=C(C(=N1)C)CN2CCN(CC2)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.